Clozapine

Catalog No.
S524077
CAS No.
5786-21-0
M.F
C18H19ClN4
M. Wt
326.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clozapine

CAS Number

5786-21-0

Product Name

Clozapine

IUPAC Name

3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine

Molecular Formula

C18H19ClN4

Molecular Weight

326.8 g/mol

InChI

InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3

InChI Key

ZUXABONWMNSFBN-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42

Solubility

Soluble in DMSO, not in water

Synonyms

Leponex; Fazaclo; CLOZARIL; 5786-21-0; Clozapin; Clozaril; Leponex

Canonical SMILES

CN1CCN(CC1)C2=C3C=CC=CC3=NC4=C(N2)C=C(C=C4)Cl

Isomeric SMILES

CN1CCN(CC1)C2=C3C=CC=CC3=NC4=C(N2)C=C(C=C4)Cl

Description

The exact mass of the compound Clozapine is 326.12982 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Unequivocal Effectiveness for Treatment-Resistant Schizophrenia

Numerous studies have established clozapine's superior efficacy in managing treatment-resistant schizophrenia. A meta-analysis published in the National Institutes of Health's PMC database (Use of Clozapine for the Treatment of Schizophrenia: Findings of the 2006 Research on the China Psychotropic Prescription Studies: ) underlines this point. The analysis highlights ample evidence demonstrating clozapine's advantage over other antipsychotics in treating refractory schizophrenia.

Further research, like the naturalistic study published in PubMed (Naturalistic study on the use of clozapine in the early phases of non-affective psychosis: A 10-year follow-up study in the PAFIP-10 cohort: ), reinforces these findings. This study suggests that timely initiation of clozapine treatment in patients meeting treatment-resistant criteria leads to better long-term outcomes compared to delaying treatment or using alternative medications.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.2

Exact Mass

326.12982

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Associated Chemicals

5H-Dibenzo(b,e)(1,4)diazepine,8-chloro-11-(4-methyl-1-piperazinyl)-,monohydrochloride; 54241-01-9

Wikipedia

Clozapine

Drug Warnings

BOXED WARNING: 1. AGRANULOCYTOSIS: Because of a significant risk of agranulocytosis, a potentially life threatening adverse event, clozapine should be reserved for use in (1) the treatment of severely ill patients with schizophrenia who fail to show an acceptable response to adequate courses of standard antipsychotic drug treatment, or (2) for reducing the risk of recurrent suicidal behavior in patients with schizophrenia or schizoaffective disorder who are judged to be at risk of re-experiencing suicidal behavior. Patients being treated with clozapine must have a baseline white blood cell (WBC) count and absolute neutrophil count (ANC) before initiation of treatment as well as regular WBC counts and ANCs during treatment and for at least 4 weeks after discontinuation of treatment. Clozapine is available only through a distribution system that ensures monitoring of WBC count and ANC according to the schedule described below prior to delivery of the next supply of medication.
BOXED WARNING: 2. SEIZURES: Seizures have been associated with the use of clozapine. Dose appears to be an important predictor of seizure, with a greater likelihood at higher clozapine doses. Caution should be used when administering clozapine to patients having a history of seizures or other predisposing factors. Patients should be advised not to engage in any activity where sudden loss of consciousness could cause serious risk to themselves or others.
BOXED WARNING: 3. MYOCARDITIS: Analyses of post-marketing safety databases suggest that clozapine is associated with an increased risk of fatal myocarditis, especially during, but not limited to, the first month of therapy. In patients in whom myocarditis is suspected, clozapine treatment should be promptly discontinued.
BOXED WARNING: 4. OTHER ADVERSE CARDIOVASCULAR AND RESPIRATORY EFFECTS: Orthostatic hypotension, with or without syncope, can occur with clozapine treatment. Rarely, collapse can be profound and be accompanied by respiratory and/or cardiac arrest. Orthostatic hypotension is more likely to occur during initial titration in association with rapid dose escalation. In patients who have had even a brief interval off clozapine, i.e., 2 or more days since the last dose, treatment should be started with 12.5 mg once or twice daily. Since collapse, respiratory arrest and cardiac arrest during initial treatment has occurred in patients who were being administered benzodiazepines or other psychotropic drugs, caution is advised when clozapine is initiated in patients taking a benzodiazepine or any other psychotropic drug.
For more Drug Warnings (Complete) data for CLOZAPINE (20 total), please visit the HSDB record page.

Biological Half Life

8 hours (range 4-12 hours)
The mean elimination half-life of clozapine after a single 75 mg dose was 8 hours (range: 4 to 12 hours), compared to a mean elimination half-life, after achieving steady-state with 100 mg b.i.d. dosing, of 12 hours (range: 4 to 66 hours).

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals
Pharmaceuticals -> Neuroleptics

Methods of Manufacturing

Clozapine may be prepared by means of intramolecular condensation of 2-amino-4-chlorodiphenylamine-2'-carboxylic acid 4-methylpiperazide in the presence of phosphorous oxychloride and N,N-dimethylformamide. The desired product is extracted with benzene, extracted from the organic solution with dilute acetic acid, and then precipitated by addition of concentrated ammonia water.
Preparation: France patent 1334944 (1963 to Wander); Schmutz, Hunziker, United States of America patent 3539573 (1970); Netherlands patent 293201 (1966 to Wander).

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Meltzer M. Lymphoma developing during clozapine therapy. Aust N Z J Psychiatry. 2015 Dec 16. pii: 0004867415621389. [Epub ahead of print] PubMed PMID: 26681264.
2: Chopra N, de Leon J. Clozapine-induced myocarditis may be associated with rapid titration: A case report verified with autopsy. Int J Psychiatry Med. 2016;51(1):104-15. doi: 10.1177/0091217415621269. PubMed PMID: 26681239.
3: Kumar V, Sharma L, Madival S, Venkatasubramanian G. Successful management of clozapine adverse effects with extended (alternate day) antipsychotic dosing in a patient with schizophrenia. J Psychiatry Neurosci. 2016 Jan;41(1):E1-2. PubMed PMID: 26674512.
4: Grubisha M, Wilson J, Gopalan P, Azzam P. Suspected Secondhand Smoke and Clozapine Toxicity. Psychosomatics. 2015 Nov-Dec;56(6):707-9. doi: 10.1016/j.psym.2015.03.003. Epub 2015 Mar 14. PubMed PMID: 26674484.
5: Pushpakumara J, Karunarathna P, Sivathiran S, Liyanage A, Indrakumar J. Clozapine induced pancytopenia leading to severe sepsis: an unusual early complication. BMC Res Notes. 2015 Dec 16;8(1):792. doi: 10.1186/s13104-015-1777-5. PubMed PMID: 26674072.
6: Balda MV, Daray FM. [Intensive pharmacovigilance of clozapine in Argentina]. Vertex. 2015 Jul-Aug;26(122):292-301. Spanish. PubMed PMID: 26672506.
7: Huang E, Maciukiewicz M, Zai CC, Tiwari AK, Li J, Potkin SG, Lieberman JA, Meltzer HY, Müller DJ, Kennedy JL. Preliminary evidence for association of genome-wide significant DRD2 schizophrenia risk variant with clozapine response. Pharmacogenomics. 2015 Dec 15. [Epub ahead of print] PubMed PMID: 26666695.
8: Malik SA, Malik S, Dowsley TF, Singh B. Left Ventricular Thrombus as a Complication of Clozapine-Induced Cardiomyopathy: A Case Report and Brief Literature Review. Case Rep Cardiol. 2015;2015:835952. doi: 10.1155/2015/835952. Epub 2015 Nov 18. PubMed PMID: 26664756; PubMed Central PMCID: PMC4667025.
9: Piriu G, Torac E, Gaman LE, Iosif L, Tivig IC, Delia C, Gilca M, Stoian I, Atanasiu V. Clozapine and risperidone influence on cortisol and estradiol levels in male patients with schizophrenia. J Med Life. 2015 Oct-Dec;8(4):548-51. PubMed PMID: 26664488; PubMed Central PMCID: PMC4656970.
10: Settem JV, Trivedi S, Kamath AG, Behere RV, Kanaradi H, Bhat SM. Clozapine-induced Supraventricular Tachycardia and its Treatment with Verapamil. Indian J Psychol Med. 2015 Jul-Sep;37(3):358-9. doi: 10.4103/0253-7176.162925. PubMed PMID: 26664091; PubMed Central PMCID: PMC4649798.

Explore Compound Types